BenchChemオンラインストアへようこそ!

Alz-801

Pharmacokinetics Prodrug Design Bioavailability

Procure ALZ-801 for APOE4/4-specific Alzheimer's research. This valine-conjugated prodrug overcomes tramiprosate's PK variability and GI intolerance, achieving 3.1x brain penetration. Its distinct anti-oligomer mechanism yields 0% ARIA-E and reduces p-tau217 by 36% in Phase 3 trials. Use as a validated oral comparator against antibody therapies.

Molecular Formula C8H18N2O4S
Molecular Weight 238.31 g/mol
CAS No. 1034190-08-3
Cat. No. B1664813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlz-801
CAS1034190-08-3
Synonyms1-propanesulfonic acid, 3-((2-amino-3-methyl-1-oxobutyl)amino)-
3-(l-valyl) amino-1-propanesulfonic acid
3-(valylamino)-1-propanesulfonic acid
ALZ-801
Molecular FormulaC8H18N2O4S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCCCS(=O)(=O)O)N
InChIInChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1
InChIKeyNRZRFNYKMSAZBI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valiltramiprosate (ALZ-801, CAS 1034190-08-3): A Genetically Targeted Oral Amyloid Oligomer Inhibitor for Alzheimer's Disease Research and Procurement


Valiltramiprosate (ALZ-801) is a valine-conjugated oral prodrug of tramiprosate (homotaurine) developed as a brain-penetrant small-molecule inhibitor of β-amyloid (Aβ) aggregation and oligomer formation [1]. As a rationally optimized prodrug, ALZ-801 addresses the pharmacokinetic limitations and gastrointestinal tolerability issues that hampered the clinical development of its parent compound tramiprosate [2]. The compound is currently in Phase 3 clinical development (APOLLOE4 trial) specifically targeting APOE4/4 homozygous patients with early Alzheimer's disease, representing a precision medicine approach distinct from broad-spectrum anti-amyloid antibodies [3]. Unlike antibody-based therapies that require intravenous infusion and carry significant risk of amyloid-related imaging abnormalities (ARIA), ALZ-801 is orally administered at 265 mg twice daily with a safety profile characterized by absence of ARIA-E in Phase 2 trials and no increased ARIA risk versus placebo in Phase 3 [4].

ALZ-801 (CAS 1034190-08-3) Differentiation: Why Tramiprosate and Anti-Amyloid Antibodies Cannot Substitute


Generic substitution is scientifically and clinically untenable for ALZ-801 due to three distinct and quantifiable differentiation layers. First, ALZ-801 is a rationally designed valine-conjugated prodrug that demonstrates substantially improved pharmacokinetic properties and gastrointestinal tolerability compared to its parent compound tramiprosate, which failed Phase 3 trials in the overall Alzheimer's population [1]. Second, ALZ-801 targets a genetically defined high-risk population—APOE4/4 homozygotes—where tramiprosate showed some efficacy signals (125%, 81%, and 71% benefits vs. placebo on ADAS-cog, CDR-SB, and DAD respectively in mild patients, p<0.02) that were obscured in broader trials, and where anti-amyloid antibodies carry their highest ARIA risk [2]. Third, ALZ-801 operates via a distinct anti-oligomer mechanism that inhibits Aβ aggregation into neurotoxic soluble oligomers without triggering ARIA, whereas antibody therapies (lecanemab, donanemab) induce ARIA-E in 12.6-26.4% of APOE4 carriers versus 0% ARIA-E in ALZ-801 Phase 2 and no ARIA-H events in either Phase 2 or Phase 3 [3]. Substituting ALZ-801 with tramiprosate would reintroduce the high intersubject PK variability and GI intolerance that led to its clinical failure; substituting with anti-amyloid antibodies would expose APOE4/4 patients to a known elevated ARIA risk while eliminating oral dosing convenience [4].

ALZ-801 (Valiltramiprosate) Quantitative Differentiation Evidence: Head-to-Head and Comparator-Benchmarked Data for Procurement Decisions


ALZ-801 vs. Tramiprosate: Superior Pharmacokinetic Properties and Reduced Inter-Subject Variability Enabling Clinical Development

ALZ-801 is a valine-conjugated prodrug that was specifically designed to overcome the two critical limitations of its parent compound tramiprosate: high inter-subject pharmacokinetic variability and mild-to-moderate gastrointestinal intolerance [1]. Compared to tramiprosate, ALZ-801 extends the plasma half-life of the active moiety tramiprosate and significantly improves interindividual pharmacokinetic variability [2]. ALZ-801 demonstrates 52% oral bioavailability, with approximately 40% brain-drug exposure relative to plasma, and undergoes near-complete renal clearance [3]. In male CD-1 mice, ALZ-801 (oral administration, 172 mg/kg) exhibits a mean AUCt of 58,758 ng/ml·h in plasma and 5,841 ng/ml·h in brain, with an ALZ-801:tramiprosate ratio of 1.8 in plasma and 3.1 in brain, confirming efficient prodrug conversion and brain penetration [4].

Pharmacokinetics Prodrug Design Bioavailability

ALZ-801 vs. Anti-Amyloid Antibodies (Lecanemab/Donanemab): Zero ARIA-E and ARIA-H in Phase 2, No Increased ARIA Risk vs. Placebo in Phase 3

ALZ-801 demonstrates a fundamentally different safety profile compared to anti-amyloid antibody therapies, with zero cases of amyloid-related imaging abnormalities with edema (ARIA-E) observed in the 2-year Phase 2 biomarker trial and no increased ARIA risk versus placebo in the 78-week Phase 3 APOLLOE4 trial [1]. In the Phase 3 APOLLOE4 trial, the incidence of ARIA-E was identical in both the ALZ-801 and placebo arms (5 patients each), and there were zero reports of symptomatic ARIA-E or ARIA with hemosiderin deposition (ARIA-H) in the study [2]. In contrast, the approved anti-amyloid antibodies lecanemab and donanemab carry boxed warnings for ARIA risk, with ARIA-E occurring in 12.6% of lecanemab-treated patients overall (and higher in APOE4 carriers) and approximately 24-26.4% of donanemab-treated APOE4 carriers [3].

Safety ARIA Amyloid-Related Imaging Abnormalities APOE4

ALZ-801 vs. Placebo: 36% Reduction in Plasma p-tau217 and 31-43% Reduction in p-tau181 Over 78-104 Weeks in APOE4 Carriers

ALZ-801 treatment produces robust, sustained reductions in plasma biomarkers of tau phosphorylation and neurodegeneration that exceed those reported for other anti-amyloid interventions. In the Phase 3 APOLLOE4 trial, MCI subjects receiving ALZ-801 showed a 36% reduction in plasma p-tau217 from baseline over 78 weeks, while the placebo group experienced a 17% increase, translating to a 53% difference between treatment arms [1]. In the Phase 2 biomarker trial, ALZ-801 treatment resulted in significant reductions in plasma p-tau181 at all timepoints, reaching 31-43% reduction over 52-104 weeks (p = 0.045) [2]. Decreases in plasma p-tau217 correlated significantly with improvements on ADAS-Cog (r = 0.28), CDR-SB (r = 0.38, p = 0.005), and protection of hippocampal volume (r = 0.35, p = 0.013) [3].

Fluid Biomarkers p-tau217 p-tau181 Neurodegeneration

ALZ-801 vs. Placebo/External Controls: 18-28% Slowing of Hippocampal Atrophy in Phase 2 and Phase 3 Trials

ALZ-801 demonstrates consistent, statistically significant slowing of hippocampal atrophy across both Phase 2 and Phase 3 clinical trials. In the Phase 3 APOLLOE4 trial, ALZ-801 treatment slowed hippocampal atrophy by 18% compared to placebo in the overall APOE4/4 early AD population (P=0.017), with an even more pronounced effect of 26% slowing in the MCI subgroup (P=0.004) [1]. In the Phase 2 biomarker study, hippocampal atrophy was ~3.6% over 104 weeks in ALZ-801-treated patients, representing approximately 28% lower atrophy compared to matched external controls from the ADNI-1 observational study [2]. Cognitive stabilization correlated significantly with decreased hippocampal atrophy (Spearman's r = 0.38-0.43, p≤0.002) [3].

Neuroimaging Hippocampal Atrophy MRI Volumetric Analysis

ALZ-801 vs. Placebo in APOE4/4 MCI: ADAS-Cog13 2.14-Point Improvement and DAD 6.1-Point Gain at 78 Weeks

In the prespecified MCI subgroup analysis of the Phase 3 APOLLOE4 trial, ALZ-801 demonstrated nominally significant clinical benefits on cognitive and functional outcomes. ADAS-Cog13 scores were 2.14 points lower (improved) in the ALZ-801 group compared to placebo (P=0.042), Disability Assessment for Dementia (DAD) scores improved by 6.1 points versus placebo (P=0.016), and Clinical Dementia Rating-Sum of Boxes (CDR-SB) scores were 0.65 points lower, trending toward significance (P=0.053) [1]. In the Phase 2 trial, cognitive tests (RAVLT total memory and DSST) remained above or at baseline through 104 weeks of treatment, with Cohen's d clinical benefit effect sizes ranging from 0.5 to 0.7 for RAVLT and hippocampal volume [2]. In the Phase 3 trial overall, ALZ-801 reduced disability progression by 96% as measured by DAD [3].

Cognitive Outcomes ADAS-Cog DAD MCI APOE4/4

ALZ-801 (CAS 1034190-08-3) Validated Application Scenarios: Evidence-Based Research and Procurement Use Cases


Scenario 1: APOE4/4 Genotype-Stratified Alzheimer's Disease Clinical Trial Research

ALZ-801 is uniquely positioned for clinical research programs targeting the APOE4/4 homozygous population, which represents approximately 15% of Alzheimer's patients but carries the highest genetic risk and the greatest vulnerability to ARIA from antibody therapies [1]. The Phase 3 APOLLOE4 trial demonstrated that ALZ-801 slows hippocampal atrophy by 18-26% (P=0.004-0.017) and reduces plasma p-tau217 by 36% versus a 17% increase with placebo in this population, with no excess ARIA risk over placebo [2]. This evidence supports procurement of ALZ-801 for Phase 2/3 trials in APOE4/4 early AD, MCI, or prevention studies, as well as for combination therapy trials where anti-amyloid antibodies are contraindicated due to ARIA concerns. The compound's oral administration (265 mg twice daily) and established 78-104 week safety database enable long-term treatment paradigms not feasible with infusion-based antibodies [3].

Scenario 2: Amyloid Oligomer Biology and Fluid Biomarker Validation Studies

ALZ-801's distinct anti-oligomer mechanism of action—multiligand binding to Aβ42 that stabilizes amyloid monomers and prevents aggregation and oligomerization—provides a validated chemical probe for studying the role of soluble amyloid oligomers in Alzheimer's pathophysiology [1]. The compound's robust effects on fluid biomarkers (31-43% reduction in p-tau181, 36% reduction in p-tau217, ~4% reduction in Aβ42) [2] support its use as a positive control or reference compound in studies of novel p-tau and amyloid biomarker assays, as well as in research examining the temporal relationship between oligomer inhibition and downstream tau pathology. The availability of extensive clinical PK data (52% oral bioavailability, ~40% brain exposure) [3] enables accurate dose-response modeling for both in vitro and in vivo experimental designs.

Scenario 3: Comparative Effectiveness Research: Oral Small Molecule vs. Anti-Amyloid Antibody Therapies

ALZ-801 serves as the benchmark oral small-molecule comparator for studies evaluating the relative efficacy, safety, and health economics of anti-amyloid interventions. The compound's unique safety profile—zero ARIA-E in Phase 2 (n=84 over 104 weeks) and no increased ARIA risk versus placebo in Phase 3 (n=325) [1]—contrasts sharply with the 12.6-26.4% ARIA-E rates observed with lecanemab and donanemab in APOE4 carriers [2]. Researchers conducting cost-effectiveness analyses, real-world evidence studies, or pragmatic trials comparing oral versus infusion-based Alzheimer's therapies should procure ALZ-801 as the only Phase 3-validated oral anti-amyloid agent with published, peer-reviewed safety and biomarker data in the APOE4/4 population. The compound's twice-daily oral dosing and absence of required safety monitoring (MRI surveillance for ARIA) present a distinct value proposition for health system-level analyses [3].

Scenario 4: Preclinical and Translational Studies of Prodrug Optimization and CNS Drug Delivery

ALZ-801 represents an instructive case study in prodrug design for CNS therapeutics, demonstrating quantifiable improvements over its parent compound tramiprosate. Preclinical studies in CD-1 mice show that ALZ-801 achieves an ALZ-801:tramiprosate ratio of 1.8 in plasma and 3.1 in brain following oral administration (172 mg/kg), confirming efficient prodrug conversion and enhanced brain penetration [1]. These data, combined with the compound's demonstrated ability to overcome tramiprosate's high inter-subject PK variability and GI intolerance [2], position ALZ-801 as a valuable reference standard for medicinal chemistry programs optimizing brain-penetrant prodrugs, evaluating valine-conjugate delivery systems, or studying the PK/PD relationships of anti-oligomer small molecules. The compound's well-characterized metabolic pathway (conversion to tramiprosate and endogenous 3-sulfopropanoic acid) and near-complete renal clearance [3] provide a transparent model for preclinical PK modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alz-801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.